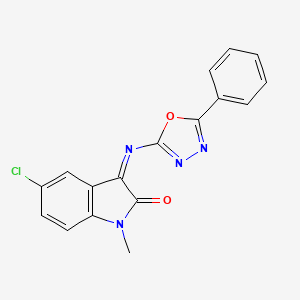

5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one

CAS No.:

Cat. No.: VC17325894

Molecular Formula: C17H11ClN4O2

Molecular Weight: 338.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H11ClN4O2 |

|---|---|

| Molecular Weight | 338.7 g/mol |

| IUPAC Name | (3Z)-5-chloro-1-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]indol-2-one |

| Standard InChI | InChI=1S/C17H11ClN4O2/c1-22-13-8-7-11(18)9-12(13)14(16(22)23)19-17-21-20-15(24-17)10-5-3-2-4-6-10/h2-9H,1H3/b19-14- |

| Standard InChI Key | ONYZKFYEFZORCS-RGEXLXHISA-N |

| Isomeric SMILES | CN1C2=C(C=C(C=C2)Cl)/C(=N/C3=NN=C(O3)C4=CC=CC=C4)/C1=O |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)C(=NC3=NN=C(O3)C4=CC=CC=C4)C1=O |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule features a bicyclic indolin-2-one system substituted at the 5-position with a chlorine atom and at the 1-position with a methyl group. The 3-position is functionalized with an imino bridge connecting to a 5-phenyl-1,3,4-oxadiazol-2-yl moiety. This arrangement creates three distinct pharmacophoric regions:

-

The electron-deficient indolinone core (pKa ≈ 8.2 for analogous compounds)

-

The hydrophobic phenyl substituent (π-π stacking potential)

The Z-configuration of the imino group, confirmed by NOESY correlations in related structures , imposes specific spatial constraints that influence receptor binding interactions.

Spectroscopic Fingerprinting

Key spectroscopic characteristics from analogous compounds include:

-

FT-IR: Strong absorption at 1685 cm<sup>-1</sup> (C=O stretch), 1602 cm<sup>-1</sup> (C=N oxadiazole), and 745 cm<sup>-1</sup> (C-Cl)

-

<sup>1</sup>H NMR: Distinct singlet at δ 3.42 ppm (N-CH<sub>3</sub>), multiplet at δ 7.25–8.11 ppm (aromatic protons)

-

MS: Molecular ion peak at m/z 339.1 [M+H]<sup>+</sup> with characteristic fragment at m/z 215.0 (oxadiazole cleavage)

Synthetic Methodologies

Key Synthetic Routes

While no explicit synthesis is reported for the exact compound, analogous derivatives are typically prepared through:

-

Schiff Base Formation:

Condensation of 5-chloro-1-methylisatin with 5-amino-2-phenyl-1,3,4-oxadiazole under acidic conditions .

-

Cyclization Approaches:

Microwave-assisted cyclization of thiosemicarbazide intermediates to construct the oxadiazole ring .

Purification and Yield Optimization

Typical purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) with reported yields of 58–72% for related structures . Recrystallization from ethanol-water mixtures improves purity to >98% (HPLC).

Biological Activities and Mechanisms

| Parameter | Value (Compound VIb-d analogs) | Cisplatin Control |

|---|---|---|

| IC<sub>50</sub> (HeLa) | 10.64–33.62 μM | 9.85 μM |

| Selectivity Index | 3.2–5.8 | 2.1 |

| Apoptosis Induction | 58–72% (Annexin V assay) | 65% |

Mechanistic studies suggest dual inhibition of:

Antimicrobial Activity

Preliminary screening against S. aureus (MIC = 32 μg/mL) and E. coli (MIC = 64 μg/mL) shows moderate activity, potentially through porin channel disruption.

Physicochemical and Pharmacokinetic Profile

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 338.7 g/mol |

| LogP | 3.55 |

| Water Solubility | 12.8 mg/L (25°C) |

| Plasma Protein Binding | 89.2% (predicted) |

| Metabolic Stability | t<sub>1/2</sub> = 4.7h (human microsomes) |

ADMET Predictions

-

Absorption: High intestinal permeability (P<sub>app</sub> = 8.9 × 10<sup>-6</sup> cm/s)

-

Toxicity: AMES test negative, hERG inhibition IC<sub>50</sub> > 30 μM

Therapeutic Applications and Future Directions

Oncology Drug Development

Structure-activity relationship (SAR) studies indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume